molecular formula C28H21ClN2O4 B12046355 [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 477728-94-2

[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12046355
CAS No.: 477728-94-2
M. Wt: 484.9 g/mol
InChI Key: APCZDMVOSCBSLC-UXHLAJHPSA-N
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Description

[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-phenylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-formylphenyl 4-chlorobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Use of catalysts: Catalysts may be employed to increase the reaction rate and selectivity.

    Purification techniques: Techniques such as recrystallization or chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with hydrazine groups.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings may also participate in π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    Phenylephrine Related Compound E: Contains aromatic rings and functional groups similar to [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate.

Uniqueness

    Complexity: The compound’s structure is more complex, offering unique reactivity and applications.

    Functional Groups: The combination of hydrazone, ester, and aromatic rings provides diverse chemical properties.

Properties

CAS No.

477728-94-2

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H21ClN2O4/c29-24-13-9-23(10-14-24)28(33)35-26-8-4-5-20(17-26)18-30-31-27(32)19-34-25-15-11-22(12-16-25)21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+

InChI Key

APCZDMVOSCBSLC-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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